3-Fluoro-1H-pyrazol-4-amine
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Overview
Description
3-Fluoro-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. The presence of a fluorine atom at the third position and an amino group at the fourth position makes this compound a unique and versatile compound with significant potential in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1H-pyrazol-4-amine typically involves the following steps:
Preparation of Fluorinated Precursors: The synthesis begins with the preparation of fluorinated precursors, such as fluorinated diketones or acetylene ketones.
Formation of Pyrazole Ring: The fluorinated precursors undergo cyclization reactions with hydrazine monohydrate to form the pyrazole ring.
Introduction of Amino Group: The final step involves the nitration of the resulting pyrazoles, followed by the reduction of 4-nitropyrazoles to introduce the amino group at the fourth position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group at the fourth position can undergo oxidation to form nitro derivatives or reduction to form hydrazine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles with different functional groups.
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Hydrazine derivatives and other reduced forms.
Scientific Research Applications
3-Fluoro-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-1H-pyrazole: Similar in structure but with an additional fluorine atom at the fifth position.
3-Amino-1H-pyrazole: Lacks the fluorine atom but has an amino group at the third position.
4-Amino-1H-pyrazole: Similar structure but without the fluorine atom.
Uniqueness
3-Fluoro-1H-pyrazol-4-amine is unique due to the presence of both a fluorine atom and an amino group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization .
Properties
IUPAC Name |
5-fluoro-1H-pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4FN3/c4-3-2(5)1-6-7-3/h1H,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTOHNNXKJMRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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